Cas no 33332-03-5 (4-(Dimethylamino)oxan-3-ol)

4-(Dimethylamino)oxan-3-ol Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL12626796
- EN300-843472
- 4-(dimethylamino)oxan-3-ol
- 33332-03-5
- 4-(Dimethylamino)oxan-3-ol
-
- Inchi: 1S/C7H15NO2/c1-8(2)6-3-4-10-5-7(6)9/h6-7,9H,3-5H2,1-2H3
- InChI Key: CKXQNRFZLVLQQH-UHFFFAOYSA-N
- SMILES: O1CCC(C(C1)O)N(C)C
Computed Properties
- Exact Mass: 145.110278721g/mol
- Monoisotopic Mass: 145.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 32.7Ų
4-(Dimethylamino)oxan-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-843472-5g |
4-(dimethylamino)oxan-3-ol |
33332-03-5 | 5g |
$2650.0 | 2023-09-02 | ||
Enamine | EN300-843472-0.1g |
4-(dimethylamino)oxan-3-ol |
33332-03-5 | 95.0% | 0.1g |
$804.0 | 2025-02-21 | |
Enamine | EN300-843472-1.0g |
4-(dimethylamino)oxan-3-ol |
33332-03-5 | 95.0% | 1.0g |
$914.0 | 2025-02-21 | |
Enamine | EN300-843472-0.5g |
4-(dimethylamino)oxan-3-ol |
33332-03-5 | 95.0% | 0.5g |
$877.0 | 2025-02-21 | |
Enamine | EN300-843472-5.0g |
4-(dimethylamino)oxan-3-ol |
33332-03-5 | 95.0% | 5.0g |
$2650.0 | 2025-02-21 | |
Enamine | EN300-843472-1g |
4-(dimethylamino)oxan-3-ol |
33332-03-5 | 1g |
$914.0 | 2023-09-02 | ||
Enamine | EN300-843472-2.5g |
4-(dimethylamino)oxan-3-ol |
33332-03-5 | 95.0% | 2.5g |
$1791.0 | 2025-02-21 | |
Enamine | EN300-843472-10.0g |
4-(dimethylamino)oxan-3-ol |
33332-03-5 | 95.0% | 10.0g |
$3929.0 | 2025-02-21 | |
Enamine | EN300-843472-0.05g |
4-(dimethylamino)oxan-3-ol |
33332-03-5 | 95.0% | 0.05g |
$768.0 | 2025-02-21 | |
Enamine | EN300-843472-0.25g |
4-(dimethylamino)oxan-3-ol |
33332-03-5 | 95.0% | 0.25g |
$840.0 | 2025-02-21 |
4-(Dimethylamino)oxan-3-ol Related Literature
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
Additional information on 4-(Dimethylamino)oxan-3-ol
Comprehensive Overview of 4-(Dimethylamino)oxan-3-ol (CAS No. 33332-03-5): Properties, Applications, and Research Insights
4-(Dimethylamino)oxan-3-ol (CAS No. 33332-03-5) is a versatile organic compound with a unique structural framework, combining a tetrahydropyran (oxane) ring with a dimethylamino functional group. This molecular architecture endows it with distinct physicochemical properties, making it valuable in synthetic chemistry, pharmaceutical research, and material science. The compound’s polarity and hydrogen-bonding capacity contribute to its solubility in polar solvents like water and alcohols, while its heterocyclic core enhances stability under various conditions. Researchers frequently explore its role as a building block for complex molecules due to its modular reactivity.
In recent years, the demand for functionalized heterocycles like 4-(Dimethylamino)oxan-3-ol has surged, driven by applications in drug discovery and agrochemical development. Its structural motifs are often linked to bioactive molecules, addressing trending topics such as sustainable chemistry and green synthesis. A 2023 study highlighted its potential as a chiral auxiliary in asymmetric catalysis, aligning with the industry’s focus on stereoselective reactions. Users searching for "oxane derivatives in pharmaceuticals" or "CAS 33332-03-5 solubility" will find this compound’s profile particularly relevant.
The synthesis of 4-(Dimethylamino)oxan-3-ol typically involves reductive amination or ring-opening reactions of epoxides, with yields optimized via microwave-assisted techniques—a hot topic in process intensification. Analytical characterization employs NMR spectroscopy and mass spectrometry, with its fragmentation patterns often discussed in academic forums. Notably, its low toxicity profile (as per OECD guidelines) makes it a safer alternative to traditional amines, resonating with queries like "non-toxic amine substitutes."
From a commercial perspective, 33332-03-5 is cataloged by major suppliers as a high-purity reagent, with pricing influenced by scale-up challenges and regulatory compliance. Its stability under ambient storage conditions (recommended: 2–8°C, inert atmosphere) ensures longevity, a key concern for laboratories prioritizing cost-effective inventory management. Emerging patents describe its incorporation into photocatalysts and ionic liquids, tapping into the booming interest in energy storage materials.
Environmental considerations are also pivotal. The compound’s biodegradability and low bioaccumulation potential align with EPA’s Safer Choice Criteria, addressing searches like "eco-friendly synthetic intermediates." Collaborative studies with AI-driven retrosynthesis tools (e.g., IBM RXN) have further streamlined its applications, reflecting the intersection of computational chemistry and experimental workflows.
In conclusion, 4-(Dimethylamino)oxan-3-ol (CAS No. 33332-03-5) exemplifies the synergy between structural ingenuity and practical utility. Its adaptability across R&D sectors and alignment with sustainability goals ensure its prominence in future scientific discourse. For researchers querying "oxane-based scaffold design" or "33332-03-5 suppliers," this compound offers a compelling case study in innovation.
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